4-cyclopentyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core, a piperidine ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazolone core, the introduction of the piperidine ring, and the attachment of the fluorobenzenesulfonyl group. Key steps may include:
Formation of the Triazolone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the triazolone core.
Attachment of the Fluorobenzenesulfonyl Group: This can be accomplished through sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-CYCLOPENTYL-3-[1-(2-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-3-[1-(2-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The uniqueness of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural features, such as the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H25FN4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H25FN4O3S/c1-22-19(25)24(15-6-2-3-7-15)18(21-22)14-10-12-23(13-11-14)28(26,27)17-9-5-4-8-16(17)20/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3 |
InChI Key |
VXNDLEURQNFFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)C4CCCC4 |
Origin of Product |
United States |
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